1,1-diphenyl-N-(pyridin-3-ylmethyl)methanimine
Description
Properties
IUPAC Name |
1,1-diphenyl-N-(pyridin-3-ylmethyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c1-3-9-17(10-4-1)19(18-11-5-2-6-12-18)21-15-16-8-7-13-20-14-16/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEGDIGUUSEGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCC2=CN=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Dehydration
The most direct route involves the condensation of benzophenone [(C₆H₅)₂CO] with pyridin-3-ylmethylamine (C₆H₆NCH₂NH₂) under acid-catalyzed conditions. This method leverages the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond.
Typical Protocol :
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Reactants : Benzophenone (1 equiv), pyridin-3-ylmethylamine (1.2 equiv)
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Catalyst : Acetic acid (5 mol%) or p-toluenesulfonic acid (PTSA, 2 mol%)
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Solvent : Anhydrous ethanol or dichloromethane (DCM)
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Conditions : Reflux at 80°C for 12–24 hours under nitrogen atmosphere.
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Workup : Removal of water via molecular sieves (3 Å) or azeotropic distillation using a Dean-Stark apparatus.
Yield : 60–75% after purification by silica gel chromatography.
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
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Hemiaminal Formation : Nucleophilic addition of the amine to the carbonyl group generates a hemiaminal intermediate.
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Dehydration : Acid catalysis facilitates the elimination of water, forming the C=N bond.
Key Challenge : Benzophenone’s steric hindrance and electron-withdrawing phenyl groups reduce carbonyl reactivity, necessitating prolonged reaction times compared to aldehyde-based Schiff base syntheses.
Solvent and Dehydrating Agent Optimization
The choice of solvent and dehydrating agent significantly impacts reaction efficiency:
| Parameter | Optimal Conditions | Yield Improvement | Source |
|---|---|---|---|
| Solvent | Toluene (azeotropic) | +15% | |
| Dehydrating Agent | MgSO₄ (5 equiv) | +10% | |
| Catalyst | PTSA (2 mol%) | +20% |
Notable Finding : Dichloromethane (DCM) with MgSO₄ achieved 70% conversion in 16 hours at room temperature for analogous imine syntheses.
Alternative Synthetic Routes
Transimination Reactions
Transimination involves displacing an existing amine from a preformed imine. Benzophenone imine [(C₆H₅)₂C=NH], synthesized via thermal decomposition of benzophenone oxime, reacts with pyridin-3-ylmethylamine under mild conditions:
Procedure :
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Reactants : Benzophenone imine (1 equiv), pyridin-3-ylmethylamine (1.5 equiv)
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Solvent : Tetrahydrofuran (THF)
Yield : 50–65%, with residual starting materials requiring column chromatography.
Limitation : Benzophenone imine’s sensitivity to moisture necessitates strict anhydrous conditions.
Alkylation of Preformed Imines
This two-step approach involves synthesizing a primary imine followed by N-alkylation:
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Imine Formation : Benzophenone + ammonia → benzophenone imine.
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Alkylation : Benzophenone imine + 3-(chloromethyl)pyridine → Target compound.
Alkylation Conditions :
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves reproducibility:
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Time | 24 hours | 2 hours |
| Yield | 70% | 85% |
| Purity | 95% | 99% |
Protocol :
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-N-(pyridin-3-ylmethyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound 1,1-diphenyl-N-(pyridin-3-ylmethyl)methanimine (CAS No. 175441-83-5) is a significant chemical entity with diverse applications across various scientific fields, particularly in medicinal chemistry, organic synthesis, and materials science. This article explores its applications, supported by relevant case studies and structured data.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. Its structural analogs have shown promise in the development of drugs targeting various diseases, including cancer and neurodegenerative disorders.
- Case Study : Research has indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines by disrupting microtubule dynamics, similar to known chemotherapeutic agents like colchicine. A study demonstrated that certain analogs could induce apoptosis in breast cancer cells through this mechanism.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for various transformations.
- Synthesis Example : The compound can undergo nucleophilic substitution reactions, facilitating the introduction of diverse functional groups. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
Materials Science
The compound's unique properties make it suitable for developing new materials with specific functionalities. It can be incorporated into polymers or used as a ligand in coordination chemistry.
- Application : In polymer science, it has been explored as a component in creating conductive polymers, which are essential for electronic applications such as sensors and organic light-emitting diodes (OLEDs).
Illustrative Mechanism
Mechanism of Action
The mechanism of action of 1,1-diphenyl-N-(pyridin-3-ylmethyl)methanimine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its imine group can undergo hydrolysis, releasing active intermediates that interact with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Modifications and Substituent Effects
(a) Aromatic vs. Aliphatic Backbones
- 1,1-Diphenyl-N-(tetrahydro-2H-pyran-4-yl)methanimine (55) : Replacing the pyridinylmethyl group with a tetrahydropyranyl substituent increases steric bulk and reduces aromatic conjugation. This structural change lowers the melting point (white solid, 66% yield) compared to the target compound’s oil form, highlighting the role of aromaticity in physical state .
- N-Phenyl-1-(pyridin-3-yl)methanimine: This simpler Schiff base lacks the diphenylmethylene group, resulting in reduced steric hindrance and lower molecular weight (229.23 g/mol). Its synthesis via ethanol reflux of pyridine-3-carbaldehyde and aniline demonstrates the versatility of imine formation .
(b) Halogen-Substituted Analogues
- (E)-1-(4-Chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (1) : The introduction of a chloro substituent and imidazole ring enhances intermolecular interactions (e.g., C–H⋯Cl hydrogen bonds) and increases crystallinity (triclinic P-1 space group). The dihedral angle between aromatic planes (~56°) contrasts with the target compound’s more flexible pyridinylmethyl group .
(c) Extended Alkyl Chains
- 1,1-Diphenyl-N-(1-phenyl-4-(pyridin-3-yl)butyl)methanimine (26): A butyl spacer between the imine and pyridine groups increases solubility in nonpolar solvents (Rf = 0.20 in pentane:EtOAc 20:1 + Et₃N). This modification also raises the molecular weight to 478.24 g/mol (HRMS [M+H⁺]: 478.2377), significantly higher than the parent compound .
Physical and Spectroscopic Properties
- HRMS Data: Target Compound: [M+H⁺] = 478.2377 (C₃₂H₃₂NO₃) . 1,1-Diphenyl-N-(tetrahydro-2H-pyran-4-yl)methanimine (55): [M+H⁺] = 273.20 (C₁₉H₂₀N₂O) .
- ¹³C NMR Shifts : The target compound’s pyridinylmethyl group shows distinct signals at 121.4 ppm (pyridine C–H) and 67.7 ppm (CH₂–N), whereas halogenated analogues exhibit downfield shifts (e.g., 137.6 ppm for C–Cl in 42 ) .
Biological Activity
1,1-Diphenyl-N-(pyridin-3-ylmethyl)methanimine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methanimine group attached to two phenyl rings and a pyridine moiety, which contributes to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research has demonstrated that related pyridinyl imines possess antibacterial activity against various pathogens, suggesting that this compound may also share similar effects. The minimum inhibitory concentration (MIC) values for these compounds were evaluated against several bacterial strains, showing promising results for potential therapeutic applications .
Antitumor Activity
The compound's structural similarity to known anticancer agents suggests potential antitumor activity. For example, the presence of the pyridine ring is often associated with enhanced interaction with biological targets involved in cancer cell proliferation. Studies on related compounds have shown that they can inhibit cell growth in various cancer cell lines, indicating a possible mechanism through which this compound may exert its effects .
The proposed mechanism of action for this compound involves binding to specific biological targets such as enzymes or receptors involved in cellular processes. This binding can lead to the disruption of normal cellular functions, ultimately resulting in apoptosis or inhibition of cell division. For example, other compounds with similar structures have been shown to interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl or pyridine rings can significantly influence its potency and selectivity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on phenyl rings | Alters binding affinity and selectivity |
| Variations in pyridine position | Influences interaction with target enzymes |
Research indicates that specific substitutions can enhance antimicrobial and anticancer activities while reducing toxicity .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Antimicrobial Study : A study evaluated the antibacterial properties of pyridinyl imines and their metal complexes. The results showed that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL .
- Anticancer Evaluation : Another study assessed the cytotoxic effects of related compounds on various cancer cell lines. Compounds demonstrated IC50 values in the low micromolar range against breast cancer cells, highlighting their potential as chemotherapeutic agents .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1,1-diphenyl-N-(pyridin-3-ylmethyl)methanimine to achieve high yields?
- Methodological Answer : The compound is synthesized via Schiff base condensation between aldehydes and amines. Key steps include:
- Reacting 1,1-diphenylmethanimine derivatives with pyridin-3-ylmethylamine in methanol under reflux (16–24 hours) with catalytic glacial acetic acid to facilitate imine bond formation .
- Purification via filtration and recrystallization in ethanol or methanol yields >90% purity .
- Critical Factors : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (1:1 aldehyde:amine ratio) to minimize side products .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3) and reference δ values. For example, the imine proton (HC=N) appears at δ 8.1–8.3 ppm in 1H NMR, while pyridine protons resonate at δ 7.1–8.8 ppm .
- FTIR : Confirm imine bond (C=N) stretch at 1600–1650 cm⁻¹ and absence of aldehyde C=O (~1700 cm⁻¹) .
- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N percentages .
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
- Methodological Answer :
- Grow crystals via slow evaporation of ethanol or dichloromethane solutions.
- Use SHELX software (SHELXL-2018) for structure refinement, leveraging anisotropic displacement parameters and R-factor convergence (<0.05) .
- Analyze bond angles (e.g., C=N bond length ~1.28 Å) and dihedral angles between phenyl/pyridine rings to confirm stereochemistry .
Advanced Research Questions
Q. How do computational methods like DFT enhance understanding of this compound’s electronic properties?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) predicts reactivity trends .
- Simulate UV-Vis spectra (TD-DFT) to correlate experimental λ_max (e.g., ~300 nm) with charge-transfer transitions involving the pyridine and imine moieties .
- Validation : Compare Mulliken charges on pyridin-3-ylmethyl groups with experimental NMR chemical shifts .
Q. How can researchers address discrepancies in crystallographic and spectroscopic data for this compound?
- Methodological Answer :
- Contradiction Analysis : If NMR suggests planar geometry but X-ray shows torsional strain, cross-validate using Hirshfeld surface analysis to assess intermolecular interactions (e.g., C-H···π contacts) .
- Dynamic Effects : Account for solution-phase conformational flexibility (e.g., pyridine ring rotation) via variable-temperature NMR or molecular dynamics simulations .
Q. What strategies improve the compound’s applicability in molecular docking studies (e.g., targeting neurotransmitter receptors)?
- Methodological Answer :
- Prepare 3D structures (PDB format) using Gaussian-optimized geometries.
- Dock into dopamine D2 receptors (PDB ID: 6CM4) with AutoDock Vina, focusing on imine and pyridine interactions with residues like Asp114 .
- Validate binding poses via molecular dynamics (MD) simulations (AMBER force field) over 100 ns to assess stability of hydrogen bonds with Ser193 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
